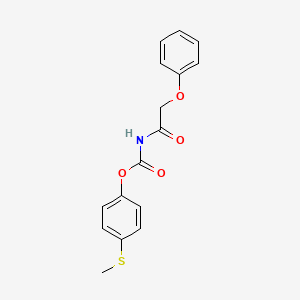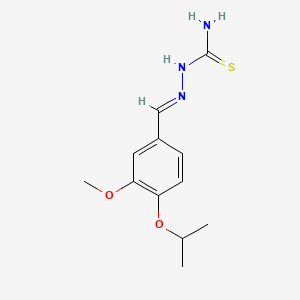
N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide
カタログ番号 B5513493
分子量: 287.8 g/mol
InChIキー: ITYLEFGBNMIVMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide's synthesis involves a series of chlorination, oxidation, and ammonolysis reactions. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high yield and purity through these steps, indicating similar approaches could be applicable for synthesizing the target compound (Zhang Zho, 2014).
Molecular Structure Analysis
- The molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, was determined through acylation reactions and characterized using NMR and X-ray diffraction. This suggests a similar approach can be used to analyze the molecular structure of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Karabulut et al., 2014).
Chemical Reactions and Properties
- Related benzamides have been studied for their reactions and properties. For example, the tritium labeling of N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide was examined, revealing insights into benzamide's reactivity and stability (Yang Hong et al., 2015).
Physical Properties Analysis
- Physical properties of similar compounds, like 4-Chloro-N-(2,6-dimethylphenyl)benzamide, were analyzed, focusing on bond conformations and intermolecular hydrogen bonds, which can be relevant for understanding the physical properties of the target compound (B. Gowda et al., 2008).
Chemical Properties Analysis
- Studies on compounds like N,N-dimethylbenzamides provide insights into their chemical properties, including metabolic pathways and reactivity, which could be extrapolated to understand the chemical properties of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (L. Constantino et al., 1992).
科学的研究の応用
Mitosis Inhibition in Plant Cells
- A study found that a related compound, N-(1,1-dimethylpropynyl) benzamide series, which shares structural similarities with N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, is a powerful and selective inhibitor of mitosis in plant cells (Merlin et al., 1987).
Polymerization Properties
- A different but structurally related compound, part of the 1,4-diaza-2,3-dimethylbutadiene ligands, showed potential in the polymerization of ethene. This suggests that N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide could have applications in polymer science (Schmid et al., 2001).
Biological Screening
- N-dimethylphenyl substituted derivatives of benzamides, which are chemically related to the compound of interest, were synthesized and screened for biological potential against bacteria and for enzyme inhibition, indicating a potential for similar applications in N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Aziz‐ur‐Rehman et al., 2014).
Chemical Engineering and Environmental Applications
- Research on 4-Chloro-3,5-dimethylphenol, a compound similar to the one , looked at degradation methods and kinetics, suggesting possible environmental applications for N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Li et al., 2020).
Anticonvulsant Properties
- Some benzamides have been screened for anticonvulsant activity. Although not directly involving N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, this research hints at the potential neurological applications of similar compounds (Afolabi et al., 2012).
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-10-7-13(4)16(15(18)8-10)19-17(20)14-6-5-11(2)12(3)9-14/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYLEFGBNMIVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)


![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)